![molecular formula C21H26N2O3 B5063518 [3-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5063518.png)
[3-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
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Overview
Description
[3-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone: is a complex organic compound that features a furan ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate is then reacted with a phenol derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidine and pyrrolidine rings, potentially altering the compound’s pharmacological properties.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where different substituents can be introduced to modify its chemical and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the piperidine and pyrrolidine rings.
Scientific Research Applications
Biology: In biological research, the compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for studying cellular processes and signaling pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes. Its ability to modulate biological activity makes it a candidate for treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [3-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Cetylpyridinium chloride: A compound with a similar piperidine ring structure, used as an antimicrobial agent.
Domiphen bromide: Another structurally related compound with applications in combating bacterial infections.
Uniqueness: What sets [3-[1-(Furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone apart is its combination of the furan, piperidine, and pyrrolidine rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
[3-[1-(furan-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21(23-10-1-2-11-23)17-5-3-6-19(15-17)26-18-8-12-22(13-9-18)16-20-7-4-14-25-20/h3-7,14-15,18H,1-2,8-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHDQXUKFKNPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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